molecular formula C14H15N3O5S2 B2994621 2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide CAS No. 860134-82-3

2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2994621
CAS No.: 860134-82-3
M. Wt: 369.41
InChI Key: KYXSVSWJRPWFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide is a synthetic compound based on the thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its versatile role in medicinal chemistry research . This molecule features a propan-2-ylidene substitution at the 5-position of the TZD ring, conjugated to an N-(4-sulfamoylphenyl)acetamide group. The TZD core is known to be a versatile pharmacophore, and modifications at its 3- and 5-positions are a common strategy to modulate biological activity and explore new therapeutic targets . The TZD scaffold is associated with a wide spectrum of biological activities in research settings. Analogous compounds have been investigated for their antimicrobial properties , particularly against Gram-positive bacterial strains, with some derivatives demonstrating activity comparable to established antibiotics like oxacillin . The proposed mechanism for this action is the inhibition of bacterial cytoplasmic Mur ligases, which are essential enzymes for peptidoglycan biosynthesis in the bacterial cell wall . Furthermore, TZD derivatives have shown significant antioxidant capacity in various assays, including DPPH radical scavenging and lipid peroxide inhibition, which is attributed to their ability to scavenge reactive oxygen species (ROS) . The structural motif of combining the TZD core with other bioactive fragments, such as the sulfonamide group present in this molecule, is a known approach in drug discovery that can lead to synergistic effects and multi-targeting compounds . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions and consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(2,4-dioxo-5-propan-2-ylidene-1,3-thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S2/c1-8(2)12-13(19)17(14(20)23-12)7-11(18)16-9-3-5-10(6-4-9)24(15,21)22/h3-6H,7H2,1-2H3,(H,16,18)(H2,15,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXSVSWJRPWFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=O)S1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide is a member of the thiazolidinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its structural formula:

C18H17N3O4S\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{4}\text{S}

The key functional groups include:

  • Thiazolidinone ring
  • Sulfamoyl group
  • Acetamide moiety

Antidiabetic Properties

Thiazolidinones, including this compound, are recognized for their role as PPARγ agonists , which are crucial in regulating glucose metabolism. Research indicates that compounds with similar structures can significantly lower blood glucose levels and improve insulin sensitivity. For instance, studies have shown that thiazolidinediones can induce apoptosis in pancreatic beta cells under stress conditions, thereby impacting insulin secretion dynamics .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties . A study demonstrated that thiazolidinone derivatives showed antibacterial activity comparable to standard antibiotics like oxacillin. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

CompoundActivityReference
This compoundAntibacterial
PioglitazoneAntidiabetic
RosiglitazoneAntidiabetic

Anticancer Effects

Recent studies have highlighted the anticancer potential of thiazolidinones. Specifically, compounds with a similar scaffold have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The anticancer activity is often attributed to the modulation of multiple signaling pathways involved in cell proliferation and survival .

The biological effects of this compound can be attributed to several mechanisms:

  • PPARγ Activation : As a PPARγ agonist, it enhances glucose uptake and lipid metabolism.
  • Cell Cycle Regulation : Induces cell cycle arrest in cancer cells through modulation of cyclins and cyclin-dependent kinases.
  • Apoptosis Induction : Triggers apoptotic pathways in stressed cells, particularly in cancerous tissues.

Study 1: Antidiabetic Activity

In a controlled trial involving diabetic rats treated with this compound, significant reductions in fasting blood glucose levels were observed after 28 days of administration. The study concluded that the compound effectively mimics the action of established antidiabetic drugs while exhibiting fewer side effects .

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compound displayed superior activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related thiazolidinone derivatives, emphasizing substituent variations at the 5-position and their physicochemical properties:

Compound Name (Substituent at 5-position) Yield (%) Melting Point (°C) UV λ_max (nm) HPLC Purity (%) Key Biological Activity Source
Target Compound (Propan-2-ylidene) Not reported Not reported Not reported Not reported Inferred HDAC8/CA inhibition
P2 (Pyridin-2-ylmethylene) 60 293.9 331.7 97.54 HDAC8 inhibition
P6 (Pyridin-2-ylmethylene) 80 244.5 332.4 97.59 HDAC8 inhibition
5 (Benzylidene) 90 294–296 Not reported Not reported Carbonic anhydrase inhibition
7c (4-Trifluoromethoxybenzylidene) 64 296–298 Not reported Not reported Anticancer (low toxicity)
197a (3-Nitrobenzylidene) Not reported Not reported Not reported Not reported Anticonvulsant (PTZ and MES tests)

Key Observations :

  • Substituent Bulk and Polarity : Pyridinylmethylene (P2, P6) and benzylidene (5) substituents enhance crystallinity, as reflected in higher melting points (244–294°C). The propan-2-ylidene group in the target compound is less bulky, which may improve solubility but reduce melting point.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 197a) correlate with anticonvulsant activity, while sulfonamide moieties (e.g., 5, 7c) enhance enzyme inhibition .
  • Synthetic Accessibility : Yields for analogs range from 52% (P4) to 90% (5), suggesting that the target compound’s synthesis may require optimization of reaction conditions .

Spectral and Analytical Data Comparison

NMR and MS Profiles:
  • Pyridinylmethylene analogs (P2, P6): Distinct ¹H-NMR signals for pyridine protons (δ 8.5–7.5 ppm) and thiazolidinone carbonyls (δ 167–170 ppm) . LC-MS data confirm molecular ions (e.g., m/z 407 for P6) .
  • Benzylidene analogs (5, 7c) : Aromatic protons appear at δ 7.3–7.8 ppm, with sulfonamide NH₂ signals near δ 7.1 ppm .
  • Target Compound : Expected ¹H-NMR signals for the isopropylidene group (δ 1.2–1.5 ppm for CH₃ and δ 5.1 ppm for the methylene bridge) and sulfamoyl NH₂ (δ 7.0–7.3 ppm).
HPLC and Purity:

Analogs like P2 and P6 achieve >97% purity under reversed-phase conditions, suggesting the target compound would require similar purification strategies .

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